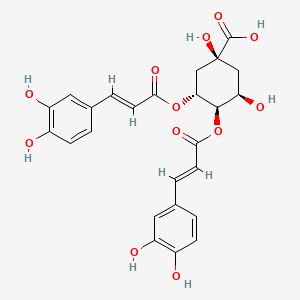
4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline
Übersicht
Beschreibung
“4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline” is a chemical compound with the molecular formula C12H12N2O. It has a molecular weight of 200.24 . This compound is in the form of a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2,13H2 . This indicates that the molecule consists of a cyclopropyl group and an oxazole ring attached to an aniline group .Physical and Chemical Properties Analysis
“this compound” is a solid substance that is typically stored at room temperature . It has a molecular weight of 200.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclocondensation
Azolyl anilines, including oxazolyl derivatives, serve as effective 1,5-nucleophiles in cyclocondensation reactions. Their synthesis, documented since 1942, reveals diverse biological activities. These compounds are pivotal in constructing heterocyclic compounds through nucleophilic reactions, showcasing their importance in drug development and synthetic organic chemistry (Antypenko et al., 2017).
Heterocyclic Chemistry and Drug Discovery
The chemistry of heterocyclic compounds like 1,2,3-triazoles, which can be related to the synthetic versatility of oxazolyl anilines, highlights the role of such compounds in drug discovery. These entities offer a scaffold for designing new drugs with varied biological activities, including antimicrobial and anticancer properties. The ability to undergo click reactions makes these compounds essential for developing pharmaceuticals and materials science applications (Kaushik et al., 2019).
Carbon Dioxide Utilization and Functionalized Azoles
Aniline derivatives, including oxazolyl anilines, can be involved in the chemical fixation of CO2, leading to the synthesis of functionalized azole compounds. This approach not only addresses environmental concerns by utilizing CO2 as a feedstock but also facilitates the production of biologically active and synthetically valuable azole derivatives (Vessally et al., 2017).
Biological Significance and Applications
The biological significance of oxazolone moieties, which could be structurally related to "4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline," is evident in their pharmacological activities. Oxazolones exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Their structural diversity allows for the exploration of new pharmacological profiles and the development of potential therapeutic agents (Kushwaha & Kushwaha, 2021).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline are currently unknown
Mode of Action
It is known that the size and geometry of oxazole derivatives can influence their inhibitory activity .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways. Future studies should aim to elucidate these pathways to understand the downstream effects of this compound .
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTWYOJPIUVEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031130-92-3 | |
| Record name | 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















